![molecular formula C14H17N5O2S B2959920 4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide CAS No. 1286699-15-7](/img/structure/B2959920.png)
4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide, also known as Compound A, is a synthetic small molecule compound that has been developed for its potential use in treating various diseases. It belongs to the class of isothiazole compounds and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
The crystal structure of a related compound, amicarbazone (C10H19N5O2), reveals insights into the arrangement and orientation of its molecular components. This compound, featuring a triazole ring and a carboxamide group, shows a coplanar arrangement facilitated by intramolecular hydrogen bonding. The variability in the orientation of its isopropyl group across different molecules within the crystal structure underscores the compound's flexibility. These findings are crucial for understanding the structural dynamics and potential reactivity of similar compounds, including 4-amino-N3-isopropyl-N5-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide (Kaur et al., 2013).
Synthesis and Antimicrobial Activity
The synthesis of new compounds starting from isonicotinic acid hydrazide, leading to structures that include 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, has been explored. These compounds have been evaluated for their antimicrobial activities, revealing that most show good to moderate activity. This research provides a foundation for further investigations into similar compounds, offering potential pathways for developing new antimicrobial agents (Bayrak et al., 2009).
Chemical Reactions and Complex Formation
Investigations into the reactions of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (APT) with ruthenium to form ruthenium carbonyl complexes have shown the formation of two bidentate coordination isomers. This study illuminates the versatility of APT as a ligand in forming metal complexes, offering insights into potential applications in catalysis and material science (Rheingold et al., 1993).
Anticancer and Anti-5-lipoxygenase Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been detailed. This research points to the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases, highlighting the importance of structural analogs of 4-amino-N3-isopropyl-N5-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide in medicinal chemistry (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
The exact mode of action of this compound is currently unknownMore research is needed to fully understand how this compound interacts with its targets .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related totuberculosis infection
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water . The compound’s pKa value is 14.33±0.10, indicating that it can act as a weak base .
Cellular Effects
Preliminary studies suggest that the compound may interact with RET (c-RET), a receptor tyrosine kinase involved in cell growth and differentiation
Molecular Mechanism
It is hypothesized that the compound may bind to and inhibit RET (c-RET), thereby affecting downstream signaling pathways
Propriétés
IUPAC Name |
4-amino-3-N-propan-2-yl-5-N-(pyridin-4-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-8(2)18-13(20)11-10(15)12(22-19-11)14(21)17-7-9-3-5-16-6-4-9/h3-6,8H,7,15H2,1-2H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQMUNRUNSBBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.